tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate: is a chemical compound that features a bicyclic structure with an ethynyl group and a tert-butyl ester. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of research .
Preparation Methods
The synthesis of tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the required stereochemical information . Industrial production methods may involve the use of achiral tropinone derivatives and desymmetrization processes to achieve the desired stereochemical control .
Chemical Reactions Analysis
tert-Butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
CAS No. |
2648083-63-8 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.3 |
Purity |
95 |
Origin of Product |
United States |
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